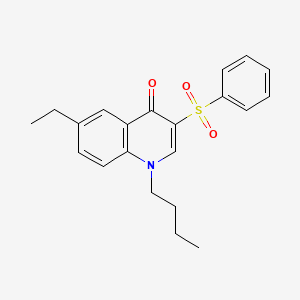
1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the utility of quinolinone derivatives in synthesis, highlighting efficient methods for preparing bioactive and structurally complex molecules. For example, Mizuno et al. (2006) detailed the syntheses of metabolites of a specific quinolinone derivative, showcasing the use of protective groups and novel synthetic routes to achieve high yields of targeted metabolites (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). This study underscores the adaptability of quinolinone structures in synthetic chemistry, relevant for the derivative .
Crystallographic and Theoretical Studies
Michelini et al. (2019) analyzed novel quinolinone structures, revealing their potential as building blocks in various scientific fields due to their adaptable molecular structures. Their research involved characterization through spectroscopic methods and X-ray diffraction, providing insights into the molecular arrangements and intermolecular interactions of quinolinone derivatives (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019). Such detailed analyses are crucial for understanding the physicochemical properties of compounds like 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one and their potential applications.
Catalysis and Chemical Transformations
The catalytic potential of quinolinone derivatives has also been explored. Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, a reaction that generates environmentally benign byproducts and yields a series of derivatives with potential applications in medicinal chemistry and environmental science (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016). This study demonstrates the environmentally friendly approaches to modifying quinolinone structures, potentially applicable to this compound.
Biological Applications
While direct studies on the biological applications of this compound are not cited here, research on similar compounds suggests a broad potential in drug discovery and biological research. Jaskulska et al. (2022) synthesized a library of quinolinone derivatives, demonstrating their high cytotoxic effects on cancer cell lines. This indicates the anticancer potential of quinolinone compounds, which could extend to the specific derivative of interest (Jaskulska, Gach-Janczak, Drogosz-Stachowicz, Janecki, & Janecka, 2022).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAJTZYPVOKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)
![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)
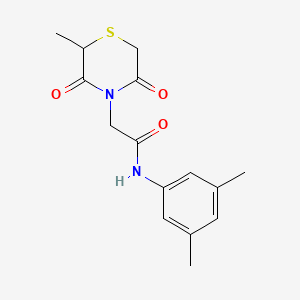
![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)
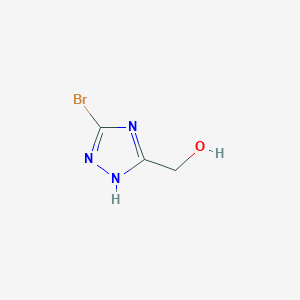
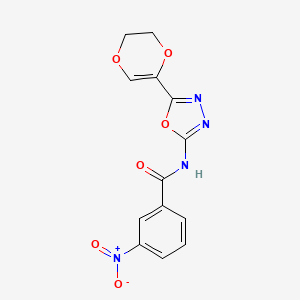

![5-Methyl-4-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2391449.png)

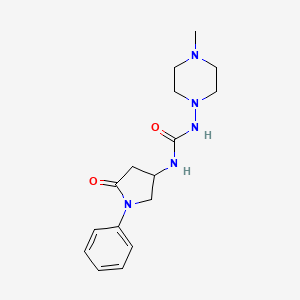
![1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B2391459.png)

